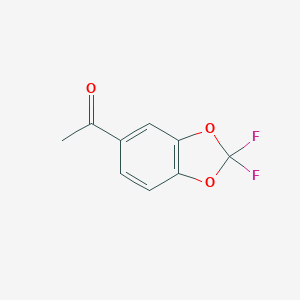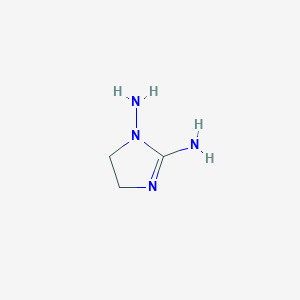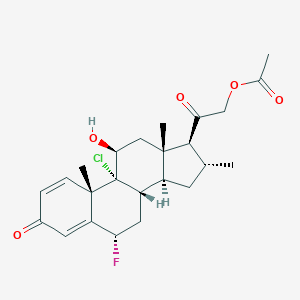
クロコルチロン酢酸エステル
概要
説明
Clocortolone acetate is a corticosteroid hormone.
科学的研究の応用
クロコルチロン酢酸エステル:科学研究アプリケーションの包括的な分析
皮膚科学 アトピー性皮膚炎の治療: クロコルチロン酢酸エステルは、中程度の効力を持つコルチコステロイドの特性により、アトピー性皮膚炎の局所治療薬として一般的に使用されており、炎症や痒みを緩和します .
白斑の管理: クロコルチロン酢酸エステルは、皮膚の一部が脱色素化する疾患である白斑の治療に効果的であることが示されています .
顔面皮膚症: クロコルチロン酢酸エステルは、顔面脂漏性皮膚炎、アトピー性皮膚炎、乾癬の治療に安全かつ効果的であることが研究で示されています .
薬理学 親油性と効力: クロコルチロンピバル酸エステルのユニークな化学構造は、脂溶性を高め、効力と作用時間を強化します .
内分泌学 コルチコステロイド分類: クロコルチロンは、上中程度の効力を持つコルチコステロイドに分類されており、さまざまな状態に対する安全性と有効性をバランスさせています .
生化学 ステロイド類似体: クロコルチロン酢酸エステルは、内因性コルチコステロイドの合成類似体として、体内の調節機能の研究において役割を果たしています .
作用機序
Target of Action
Clocortolone acetate is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors located in almost all cells within the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .
Mode of Action
Corticosteroids like clocortolone acetate exert their effects by binding to the glucocorticoid receptors . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes . The precise mechanism of the anti-inflammatory activity of topical steroids like clocortolone acetate is uncertain. Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Biochemical Pathways
The biochemical pathways affected by clocortolone acetate primarily involve the arachidonic acid pathway . By inducing lipocortins, clocortolone acetate inhibits the release of arachidonic acid, a common precursor to inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the synthesis of these mediators, thereby reducing inflammation .
Pharmacokinetics
Like other topical corticosteroids, once clocortolone acetate is absorbed through the skin, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Result of Action
The result of clocortolone acetate’s action is the reduction of inflammation and itching, which are common symptoms of steroid-responsive dermatoses of the scalp . By inhibiting the synthesis of inflammatory mediators, clocortolone acetate alleviates these symptoms, providing relief to the affected individuals .
Action Environment
The action of clocortolone acetate can be influenced by various environmental factors. For instance, the presence of occlusive dressings can enhance the absorption of topical corticosteroids, potentially leading to increased systemic exposure . . Additionally, the formulation of clocortolone acetate (e.g., cream, ointment) can also affect its action. For example, clocortolone pivalate 0.1% is formulated in a cream that contains white petrolatum (occlusive), mineral oil (humectant), and stearyl alcohol (long-chain fatty alcohol emollient), which assist in stratum corneum permeability barrier integrity .
Safety and Hazards
Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . It is also noted that steroid medicines can increase the glucose (sugar) levels in your blood or urine .
生化学分析
Biochemical Properties
Clocortolone Acetate, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties . It interacts with phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Cellular Effects
Clocortolone Acetate exerts its effects on various types of cells, primarily those involved in inflammatory responses. It influences cell function by modulating inflammatory pathways, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The precise mechanism of the anti-inflammatory activity of Clocortolone Acetate is uncertain. It is thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of Clocortolone Acetate over time in laboratory settings are subject to the stability of the compound and the specific conditions of the experiment. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .
Metabolic Pathways
Clocortolone Acetate is involved in the arachidonic acid metabolic pathway, where it interacts with phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes .
特性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLCFGLEYFDCN-CDACMRRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4258-85-9 | |
| Record name | (6α,11β,16α)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4258-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004258859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOCORTOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85061HTR8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






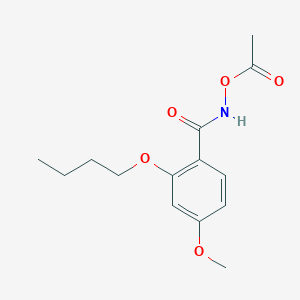
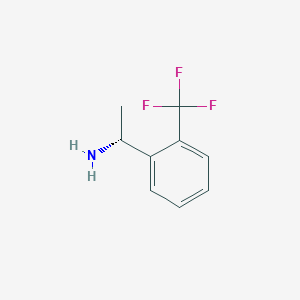

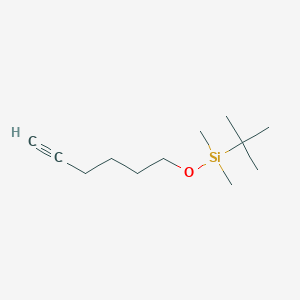

![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)


